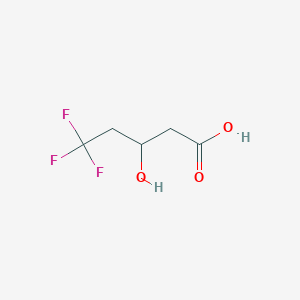

5,5,5-Trifluoro-3-hydroxypentanoic acid

Description

5,5,5-Trifluoro-3-hydroxypentanoic acid (C₅H₇F₃O₃) is a fluorinated carboxylic acid featuring a hydroxyl group at the third carbon and a trifluoromethyl group at the terminal carbon. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl group introduces polarity, influencing solubility and intermolecular interactions. Such compounds are often explored in pharmaceutical and agrochemical research due to their unique electronic and steric profiles .

Properties

Molecular Formula |

C5H7F3O3 |

|---|---|

Molecular Weight |

172.10 g/mol |

IUPAC Name |

5,5,5-trifluoro-3-hydroxypentanoic acid |

InChI |

InChI=1S/C5H7F3O3/c6-5(7,8)2-3(9)1-4(10)11/h3,9H,1-2H2,(H,10,11) |

InChI Key |

ZLTDHNHHXMDPGA-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CC(F)(F)F)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoro-3-hydroxypentanoic acid typically involves the introduction of trifluoromethyl groups into a pentanoic acid backbone. One common method is the reaction of 3-hydroxypentanoic acid with trifluoromethylating agents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of 5,5,5-Trifluoro-3-hydroxypentanoic acid may involve large-scale chemical processes that optimize the reaction conditions for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5,5,5-Trifluoro-3-hydroxypentanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for nucleophilic substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5,5,5-trifluoro-3-oxopentanoic acid, while reduction can produce 5,5,5-trifluoropentanol .

Scientific Research Applications

5,5,5-Trifluoro-3-hydroxypentanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various diseases.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which 5,5,5-Trifluoro-3-hydroxypentanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of specific pathways and inhibition of enzyme activity, contributing to its biological effects .

Comparison with Similar Compounds

Research Implications

The structural diversity among trifluoromethylated pentanoic/butanoic acids underscores their adaptability in drug discovery. For instance:

- Enzyme Inhibition: The hydroxyl-trifluoromethyl motif in 5,5,5-Trifluoro-3-hydroxypentanoic acid could mimic natural substrates, making it a candidate for protease or kinase inhibitors.

- Agrochemicals: Fluorinated esters (e.g., ethyl 5,5,5-trifluoro-2,4-dioxopentanoate) are precursors to herbicides due to their electrophilic reactivity .

Biological Activity

5,5,5-Trifluoro-3-hydroxypentanoic acid (TFHPA) is a fluorinated derivative of 3-hydroxypentanoic acid, which has been studied for its unique biological properties and potential applications in various fields, including medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity of TFHPA, including its mechanisms of action, interactions with biological systems, and relevant case studies.

- Chemical Formula : C5H8F3O3

- Molecular Weight : 180.11 g/mol

- Structure : TFHPA features a hydroxyl group and three fluorine atoms attached to the carbon chain, which significantly alters its physicochemical properties compared to non-fluorinated analogs.

1. Enzyme Interactions

TFHPA has been shown to interact with various enzymes, influencing metabolic pathways. Notably, it may act as an inhibitor or modulator of specific enzymes involved in fatty acid metabolism and detoxification processes.

- Sulfotransferase Activity : TFHPA may undergo sulfation by sulfotransferases, enhancing its solubility and facilitating renal excretion. This process can lead to the formation of active metabolites that exhibit biological activity .

2. Antimicrobial Properties

Preliminary studies suggest that TFHPA exhibits antimicrobial activity against certain bacterial strains. The presence of fluorine atoms may contribute to its potency by enhancing membrane permeability or disrupting bacterial metabolic processes.

3. Toxicological Profile

The compound's toxicity profile has been assessed in various models. It is essential to evaluate the LD50 and potential teratogenic effects when considering its application in pharmaceuticals or as a biochemical tool.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of TFHPA against Gram-positive and Gram-negative bacteria. Results indicated that TFHPA displayed significant inhibitory activity, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the lipophilic nature imparted by the trifluoromethyl group.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Escherichia coli | 64 µg/mL | Metabolic inhibition |

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of delta-aminolevulinic acid dehydratase (ALAD) by TFHPA showed promising results. ALAD is crucial in heme biosynthesis, and its inhibition can lead to significant biological consequences.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Delta-aminolevulinic acid dehydratase | Competitive | 15 |

Research Findings

Recent investigations into the pharmacological properties of TFHPA have revealed several key findings:

- Biodegradability : TFHPA is predicted to be readily biodegradable, which is advantageous for environmental safety when used in industrial applications .

- Toxicity Assessment : Toxicological evaluations indicate that while TFHPA exhibits some cytotoxic effects at high concentrations, it is generally considered non-carcinogenic under standard testing conditions .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 5,5,5-trifluoro-3-hydroxypentanoic acid?

- Methodological Answer : Utilize factorial design to systematically evaluate reaction variables (e.g., temperature, solvent polarity, catalyst loading) and their interactions. For fluorinated compounds, prioritize solvent compatibility with fluorinated intermediates (e.g., methanol or acetonitrile) to avoid side reactions. Include control experiments to assess the impact of trifluoromethyl groups on reaction kinetics . Computational reaction path searches (e.g., quantum chemical calculations) can narrow optimal conditions, reducing trial-and-error approaches .

Q. How can researchers confirm the enantiomeric purity of 5,5,5-trifluoro-3-hydroxypentanoic acid?

- Methodological Answer : Combine chiral HPLC with polarimetric analysis. Use a chiral stationary phase (e.g., amylose-based columns) and validate results against synthetic standards. For absolute configuration determination, employ X-ray crystallography or nuclear Overhauser effect (NOE) NMR experiments, as demonstrated in studies of structurally similar trifluorohydroxy acids .

Q. What analytical techniques are critical for characterizing 5,5,5-trifluoro-3-hydroxypentanoic acid’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC-ESI-TOF/MS to monitor degradation products. Compare fragmentation patterns under acidic (pH 2–4), neutral (pH 7), and alkaline (pH 10–12) conditions. Fluorinated analogs often exhibit pH-dependent hydrolysis of the hydroxyl group, requiring buffered solutions to stabilize the compound during analysis .

Advanced Research Questions

Q. How do computational methods inform the reaction mechanism of 5,5,5-trifluoro-3-hydroxypentanoic acid in catalytic systems?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and intermediates in reactions involving the trifluoromethyl group. Focus on steric and electronic effects of fluorine atoms, which can alter reaction pathways (e.g., hydrogen bonding vs. electron-withdrawing effects). Validate computational predictions with kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ¹³C or ²H) .

Q. What strategies address contradictions in thermodynamic stability data for 5,5,5-trifluoro-3-hydroxypentanoic acid?

- Methodological Answer : Reconcile discrepancies by standardizing experimental conditions (e.g., solvent, temperature, concentration) and cross-referencing with high-purity reference materials. Use differential scanning calorimetry (DSC) to measure melting points and enthalpy changes, and compare results with NIST chemistry data or peer-reviewed studies . If inconsistencies persist, conduct collaborative interlaboratory studies to identify systematic errors .

Q. How can researchers design experiments to study the compound’s interactions with biological targets?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For fluorinated compounds, pre-screen for non-specific binding using fluorophore-labeled analogs. Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes, but validate results with mutagenesis studies to confirm key residues involved in interactions .

Key Considerations for Researchers

- Avoid Reliance on Single Data Sources : Cross-validate findings using multiple analytical platforms (e.g., NMR, X-ray, computational models) to mitigate errors .

- Address Fluorine-Specific Challenges : The trifluoromethyl group’s steric bulk and electron-withdrawing effects necessitate tailored synthetic and analytical approaches .

- Collaborative Frameworks : Engage in interdisciplinary teams to integrate chemical engineering design (e.g., reactor optimization) with computational chemistry for scalable synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.